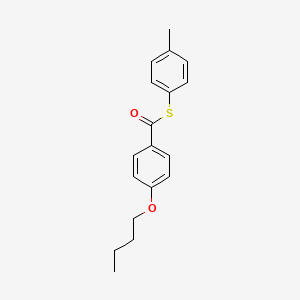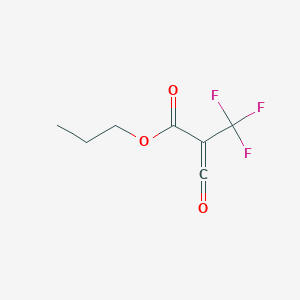
Propyl 3-oxo-2-(trifluoromethyl)prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propyl 3-oxo-2-(trifluoromethyl)prop-2-enoate is an organic compound characterized by the presence of a trifluoromethyl group attached to a prop-2-enoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propyl 3-oxo-2-(trifluoromethyl)prop-2-enoate typically involves the reaction of propyl acetoacetate with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable .
Chemical Reactions Analysis
Types of Reactions
Propyl 3-oxo-2-(trifluoromethyl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield alcohols or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Propyl 3-oxo-2-(trifluoromethyl)prop-2-enoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with unique properties, such as enhanced thermal stability and chemical resistance
Mechanism of Action
The mechanism of action of Propyl 3-oxo-2-(trifluoromethyl)prop-2-enoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and other proteins, potentially inhibiting their activity or altering their function. The exact molecular pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-oxo-2-(trifluoromethyl)prop-2-enoate
- Methyl 3-oxo-2-(trifluoromethyl)prop-2-enoate
- Butyl 3-oxo-2-(trifluoromethyl)prop-2-enoate
Uniqueness
Propyl 3-oxo-2-(trifluoromethyl)prop-2-enoate is unique due to its specific alkyl chain length, which can influence its physical and chemical properties. Compared to its ethyl and methyl analogs, the propyl derivative may exhibit different solubility, reactivity, and biological activity. These differences make it a valuable compound for various applications and research studies .
Properties
CAS No. |
62935-33-5 |
|---|---|
Molecular Formula |
C7H7F3O3 |
Molecular Weight |
196.12 g/mol |
InChI |
InChI=1S/C7H7F3O3/c1-2-3-13-6(12)5(4-11)7(8,9)10/h2-3H2,1H3 |
InChI Key |
CHBZUSCNAYXBAZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C(=C=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


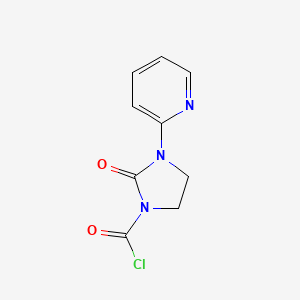
![2-(1-Tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenylmethyl)morpholine;hydrochloride](/img/structure/B14521236.png)
![4,5-Dihydronaphtho[1,2-b]thiophene-2-carbonitrile](/img/structure/B14521238.png)

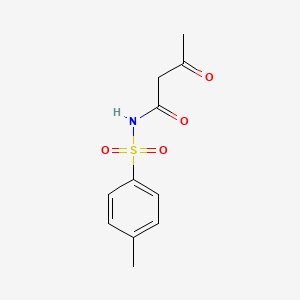
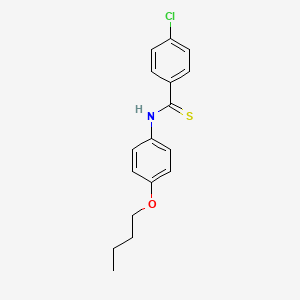
![Triethyl{3-[1-(2,2,2-trichloroethoxy)ethoxy]prop-1-en-1-yl}silane](/img/structure/B14521265.png)
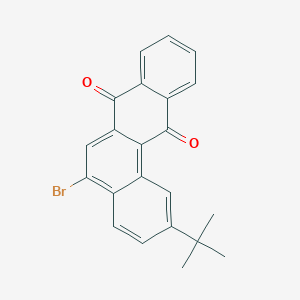
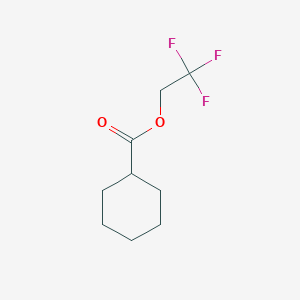

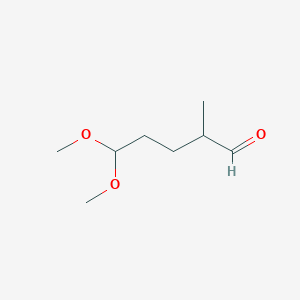
![N-{3-[(2-Ethylhexyl)oxy]propyl}-N'-heptylthiourea](/img/structure/B14521293.png)
